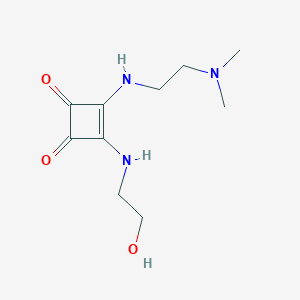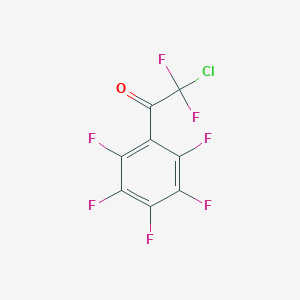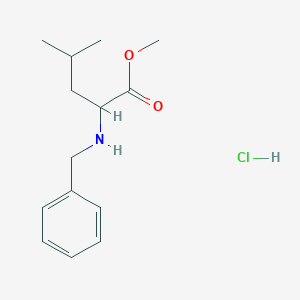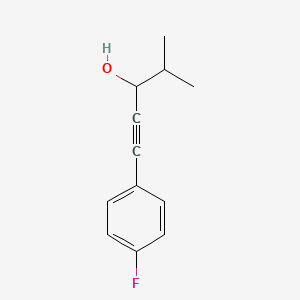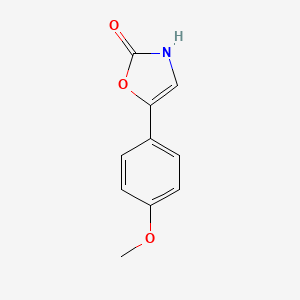![molecular formula C23H26N2O6 B14894991 L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BOC-Nd-XANTHYL-L-GLUTAMINE, also known as Nα-Boc-Nδ-xanthyl-L-glutamine, is a derivative of the amino acid glutamine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the alpha-amino position and a xanthyl group at the delta-amino position. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to improve solubility and protect the amide group from dehydration during activation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BOC-Nd-XANTHYL-L-GLUTAMINE typically involves the protection of the glutamine molecule with Boc and xanthyl groups. The xanthyl group is introduced to protect the amide group from dehydration during dicarbodiimide activation. The xanthyl group is removed under acidic conditions, and the Boc group is removed for the next coupling .
Industrial Production Methods
In industrial settings, the production of BOC-Nd-XANTHYL-L-GLUTAMINE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
BOC-Nd-XANTHYL-L-GLUTAMINE undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and xanthyl groups can be removed under acidic conditions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides during SPPS.
Common Reagents and Conditions
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are commonly used to remove the Boc and xanthyl groups.
Major Products Formed
The major products formed from the reactions of BOC-Nd-XANTHYL-L-GLUTAMINE include deprotected glutamine derivatives and coupled peptides .
Aplicaciones Científicas De Investigación
BOC-Nd-XANTHYL-L-GLUTAMINE is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Peptide Synthesis: Used as a building block in SPPS to synthesize peptides and proteins.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medical Research: Utilized in the development of peptide-based therapeutics and diagnostic agents
Mecanismo De Acción
The mechanism of action of BOC-Nd-XANTHYL-L-GLUTAMINE involves its role as a protected amino acid derivative in peptide synthesis. The Boc and xanthyl groups protect the amino and amide groups, respectively, during the synthesis process. These protecting groups are removed under specific conditions to allow for the formation of peptide bonds .
Comparación Con Compuestos Similares
Similar Compounds
BOC-L-GLUTAMINE: Similar to BOC-Nd-XANTHYL-L-GLUTAMINE but lacks the xanthyl group.
FMOC-L-GLUTAMINE: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
BOC-ASPARAGINE: Another Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
BOC-Nd-XANTHYL-L-GLUTAMINE is unique due to the presence of the xanthyl group, which provides additional protection to the amide group and improves solubility. This makes it particularly useful in SPPS, where the prevention of side reactions and improved solubility are crucial .
Propiedades
Fórmula molecular |
C23H26N2O6 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-(9H-xanthen-9-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25(16(21(27)28)12-13-19(24)26)20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H2,24,26)(H,27,28)/t16-/m0/s1 |
Clave InChI |
DWXJCSGNFKNXGD-INIZCTEOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)C(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


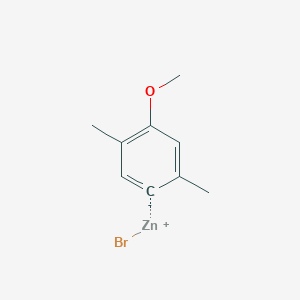
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
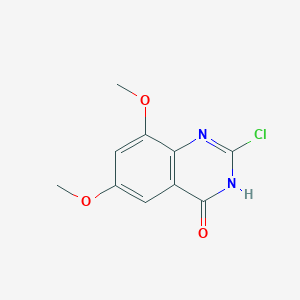
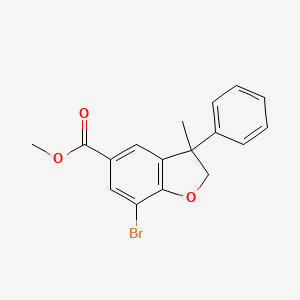
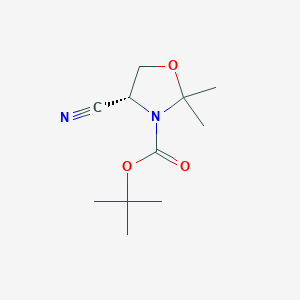
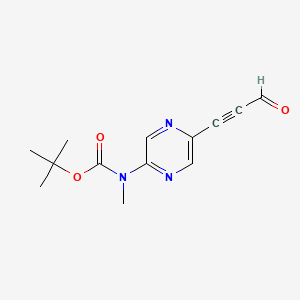
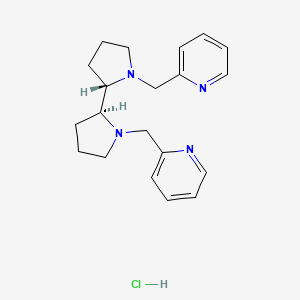
![2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)
![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
